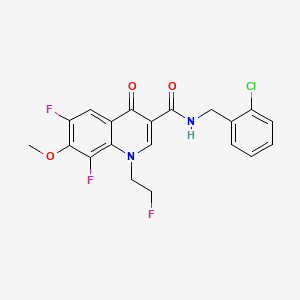

N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

The compound N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic quinolone derivative characterized by a 1,4-dihydroquinoline core. Key structural features include:

- Position 1: A 2-fluoroethyl chain, enhancing lipophilicity and metabolic stability.

- Position 3: An N-(2-chlorobenzyl) carboxamide group, distinguishing it from classical carboxylic acid-containing fluoroquinolones.

- Position 6 and 8: Fluorine atoms, likely improving membrane permeability and target binding.

- Position 7: A methoxy (OMe) group, contrasting with bulkier substituents (e.g., piperazinyl) in related compounds.

Properties

Molecular Formula |

C20H16ClF3N2O3 |

|---|---|

Molecular Weight |

424.8 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C20H16ClF3N2O3/c1-29-19-15(23)8-12-17(16(19)24)26(7-6-22)10-13(18(12)27)20(28)25-9-11-4-2-3-5-14(11)21/h2-5,8,10H,6-7,9H2,1H3,(H,25,28) |

InChI Key |

XJIKUWJFGQRKMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCC3=CC=CC=C3Cl)CCF)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple steps. The starting materials typically include 2-chlorobenzylamine, 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and 2-fluoroethylamine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process involves the formation of an amide bond through condensation reactions, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Industrial methods also incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the chloro and fluoro positions.

Scientific Research Applications

N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic effects in treating bacterial infections.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in bacterial DNA replication, leading to the disruption of bacterial growth and proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their function and exerting its antimicrobial effects.

Comparison with Similar Compounds

Fleroxacin (FLX)

Structure :

- Position 1 : 2-fluoroethyl chain (shared with the target compound).

- Position 3 : Carboxylic acid (-COOH) group.

- Position 7 : 4-Methylpiperazinyl substituent.

Key Differences :

- The 7-methoxy group in the target compound is less polar than Fleroxacin’s 4-methylpiperazinyl group, which may alter bacterial uptake or target affinity .

Activity: Fleroxacin is a broad-spectrum fluoroquinolone with potent bactericidal activity against Gram-negative and Gram-positive pathogens via DNA gyrase inhibition .

Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Structure :

- Position 3 : Ethyl ester (-COOEt) group.

- Position 7 : 4-Methylpiperazinyl group.

Key Differences :

- The ethyl ester at position 3 may act as a prodrug, requiring hydrolysis to the active carboxylic acid form. In contrast, the target compound’s carboxamide is metabolically stable.

- Both compounds share the 2-fluoroethyl chain, but the 7-methoxy vs. piperazinyl groups suggest divergent antibacterial spectra .

Cinoxacin

Structure :

- Position 1 : Ethyl group.

- Position 3 : Carboxylic acid (-COOH).

Key Differences :

- Cinoxacin lacks fluorine substituents and the 2-fluoroethyl chain, reducing lipophilicity and likely limiting its spectrum compared to fluorinated quinolones.

- The target compound’s 2-chlorobenzyl carboxamide may enhance Gram-positive activity compared to Cinoxacin’s simpler structure .

Tubulin Inhibitors (e.g., D.1.10 in )

Structure :

- Shared Feature : 2-fluoroethyl chain.

- Divergence: A quinolyloxy-acetamide core instead of a 1,4-dihydroquinoline.

Activity: These compounds inhibit tubulin polymerization, unlike fluoroquinolones.

Structural and Functional Analysis Table

Research Implications

- Carboxamide vs. Carboxylic Acid: The carboxamide in the target compound may reduce renal toxicity associated with carboxylic acid-containing fluoroquinolones while maintaining efficacy .

- 7-Substituent Effects : The 7-methoxy group’s smaller size compared to piperazinyl (in Fleroxacin) could enhance penetration into Gram-positive bacteria but reduce activity against Gram-negative strains .

- Fluorine Substitution : The 6,8-difluoro pattern is conserved in Fleroxacin and the target compound, underscoring its role in stabilizing drug-DNA interactions .

Biological Activity

N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of 4-oxo-1,4-dihydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar 4-oxo-N-phenyl-1,4-dihydroquinoline derivatives. For instance, derivative 13a demonstrated significant inhibition of lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines including J774A.1 and THP-1 cells. The activation of the NF-κB pathway was also inhibited, indicating a potential mechanism for its anti-inflammatory effects .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Cell Line | IL-6 Inhibition | TNF-α Inhibition | NF-κB Pathway Inhibition |

|---|---|---|---|---|

| 13a | J774A.1 | Significant | Significant | Yes |

| 13a | THP-1 | Significant | Significant | Yes |

In vivo studies further demonstrated that administration of derivative 13a significantly improved symptoms in LPS-induced acute lung injury (ALI) mice by alleviating pathological changes in lung tissue and reducing pulmonary edema .

Case Studies

A notable case study involved the synthesis and evaluation of a series of 4-oxo-N-substituted quinoline derivatives for their biological activities. The study reported that certain modifications to the quinoline structure could enhance both anti-inflammatory and antimicrobial activities. The findings suggest that further structural optimization may lead to more potent derivatives with improved pharmacological profiles .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate favorable properties such as a half-life (T½) of approximately 11.8 hours and a bioavailability (F) of about 36.3%. These parameters are crucial for assessing the therapeutic potential of new drug candidates derived from this chemical class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.